(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 886896-90-8
VCID: VC4355655
InChI: InChI=1S/C21H26ClN5O/c22-18-7-5-17(6-8-18)21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-3-1-2-4-12-25/h5-10H,1-4,11-16H2
SMILES: C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C21H26ClN5O
Molecular Weight: 399.92

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone

CAS No.: 886896-90-8

Cat. No.: VC4355655

Molecular Formula: C21H26ClN5O

Molecular Weight: 399.92

* For research use only. Not for human or veterinary use.

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone - 886896-90-8

Specification

CAS No. 886896-90-8
Molecular Formula C21H26ClN5O
Molecular Weight 399.92
IUPAC Name [4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-chlorophenyl)methanone
Standard InChI InChI=1S/C21H26ClN5O/c22-18-7-5-17(6-8-18)21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-3-1-2-4-12-25/h5-10H,1-4,11-16H2
Standard InChI Key UVSFCUDBHMHCFG-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl

Introduction

The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an azepane moiety, a pyridazine ring, and a piperazine group, which are linked to a 4-chlorophenyl methanone unit. Despite the lack of specific literature directly referencing this compound, its structural components suggest potential applications in drug development, particularly in areas such as antiviral, antibacterial, or antifungal research.

Synthesis and Characterization

The synthesis of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone would likely involve several steps, including the formation of the pyridazine and piperazine rings, followed by the introduction of the azepane and 4-chlorophenyl methanone moieties. Characterization would typically involve spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.

Synthesis Steps

  • Formation of Pyridazine Ring: This could involve condensation reactions or cyclization processes.

  • Introduction of Azepane Moiety: Typically achieved through alkylation or acylation reactions.

  • Coupling with Piperazine: Involves nucleophilic substitution or amidation reactions.

  • Introduction of 4-Chlorophenyl Methanone Unit: Often achieved through acylation reactions.

Biological Activity and Potential Applications

While specific biological activity data for (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone is not available, compounds with similar structural features have shown promise in various therapeutic areas:

  • Antimicrobial Activity: The presence of pyridazine and piperazine rings suggests potential antibacterial or antifungal properties.

  • Pharmacokinetic Properties: The lipophilic nature of the azepane moiety may influence absorption and distribution in biological systems.

Biological Activity Table

Compound FeaturePotential Biological Activity
Pyridazine RingAntimicrobial, anti-inflammatory
Piperazine GroupEnzyme inhibition, receptor interaction
Azepane MoietyEnhanced lipophilicity, bioavailability

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